molecular formula C21H40N8O6 B14493538 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine CAS No. 63107-25-5

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine

Cat. No.: B14493538
CAS No.: 63107-25-5
M. Wt: 500.6 g/mol
InChI Key: RPSXCOBNPRIECL-YXMSTPNBSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine is a complex peptide compound It is composed of five amino acids: threonine, ornithine, proline, and lysine, with a diaminomethylidene group attached to the ornithine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through a specific coupling reaction with the ornithine residue.

    Solid-Phase Peptide Synthesis (SPPS):

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: The diaminomethylidene group can be reduced to form a primary amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated threonine.

    Reduction: Formation of primary amine from the diaminomethylidene group.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The peptide backbone provides structural stability and specificity for binding to the target.

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-α-aspartyl-L-leucine: Similar structure but with different amino acid composition.

    L-Leucyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine: Contains additional diaminomethylidene and tyrosine residues.

Uniqueness

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-lysine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

63107-25-5

Molecular Formula

C21H40N8O6

Molecular Weight

500.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C21H40N8O6/c1-12(30)16(23)18(32)27-13(7-4-10-26-21(24)25)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)6-2-3-9-22/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13+,14+,15+,16+/m1/s1

InChI Key

RPSXCOBNPRIECL-YXMSTPNBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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